![molecular formula C9H8BrCl2NO B14621246 2-Bromo-1-[3,5-dichloro-4-(methylamino)phenyl]ethan-1-one CAS No. 60677-16-9](/img/structure/B14621246.png)
2-Bromo-1-[3,5-dichloro-4-(methylamino)phenyl]ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-1-[3,5-dichloro-4-(methylamino)phenyl]ethan-1-one is an organic compound that features a bromine atom, two chlorine atoms, and a methylamino group attached to a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-[3,5-dichloro-4-(methylamino)phenyl]ethan-1-one can be achieved through a multi-step process. One common method involves the bromination of an appropriate precursor, such as 3,5-dichloro-4-(methylamino)acetophenone, using bromine in the presence of a suitable solvent like chloroform . The reaction is typically carried out at room temperature to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination reactions using automated equipment to control reaction parameters such as temperature, pressure, and reactant concentrations. The use of continuous flow reactors can enhance the efficiency and scalability of the process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-1-[3,5-dichloro-4-(methylamino)phenyl]ethan-1-one undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium methoxide or potassium thiolate in polar solvents such as methanol or dimethyl sulfoxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products Formed
Nucleophilic substitution: Substituted derivatives with various functional groups.
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Applications De Recherche Scientifique
2-Bromo-1-[3,5-dichloro-4-(methylamino)phenyl]ethan-1-one has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design and development.
Biological Studies: Employed in studies to understand its interactions with biological macromolecules and its effects on cellular processes.
Industrial Applications: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Bromo-1-[3,5-dichloro-4-(methylamino)phenyl]ethan-1-one involves its interaction with specific molecular targets. The bromine and chlorine atoms, along with the methylamino group, contribute to its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of biochemical pathways and physiological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Bromo-1-(3,4-dimethoxyphenyl)ethanone
- 2-Bromo-1-(3,4,5-trimethoxyphenyl)ethanone
- 2-Bromo-1,4-dichlorobenzene
Uniqueness
2-Bromo-1-[3,5-dichloro-4-(methylamino)phenyl]ethan-1-one is unique due to the presence of both bromine and chlorine atoms on the phenyl ring, along with a methylamino group. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable for specific applications in organic synthesis and medicinal chemistry.
Propriétés
Numéro CAS |
60677-16-9 |
|---|---|
Formule moléculaire |
C9H8BrCl2NO |
Poids moléculaire |
296.97 g/mol |
Nom IUPAC |
2-bromo-1-[3,5-dichloro-4-(methylamino)phenyl]ethanone |
InChI |
InChI=1S/C9H8BrCl2NO/c1-13-9-6(11)2-5(3-7(9)12)8(14)4-10/h2-3,13H,4H2,1H3 |
Clé InChI |
DNWRGFTWVPULMP-UHFFFAOYSA-N |
SMILES canonique |
CNC1=C(C=C(C=C1Cl)C(=O)CBr)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




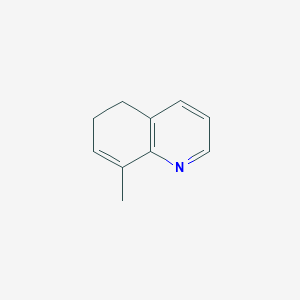
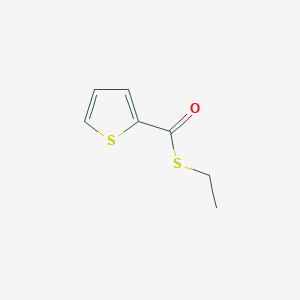
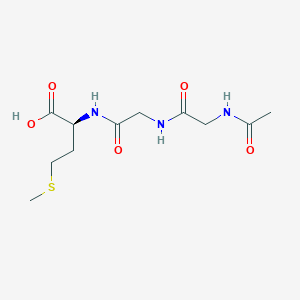

![7-Bromo-5-phenyl-1,3-dihydro-2H-pyrido[3,2-e][1,4]diazepin-2-one](/img/structure/B14621210.png)
![3-[2-(4-Hydroxyphenyl)ethyl]benzene-1,2-diol](/img/structure/B14621212.png)
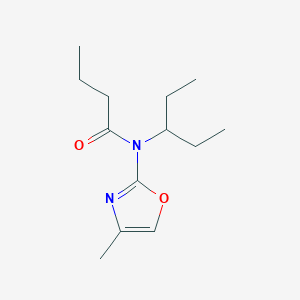
methyl}phosphonic acid](/img/structure/B14621215.png)
![Pyridine, 2-[[(2-methylphenyl)methyl]sulfonyl]-, 1-oxide](/img/structure/B14621220.png)
![2,2'-[(2-Hydroxy-5-nitro-1,3-phenylene)bis(methylene)]bis(4-nitrophenol)](/img/structure/B14621240.png)
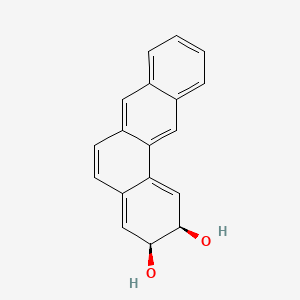
![Imidazole, 2-fluoro-5-[2-carboxyvinyl]-](/img/structure/B14621257.png)
